molecular formula C16H25NO3 B1676772 Moxisylyte hydrochloride CAS No. 964-52-3

Moxisylyte hydrochloride

Cat. No.: B1676772
CAS No.: 964-52-3
M. Wt: 279.37 g/mol
InChI Key: VRYMTAVOXVTQEF-UHFFFAOYSA-N
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Description

Moxisylyte hydrochloride, also known as thymoxamine, is a specific and orally active alpha-1 adrenergic antagonist. It is primarily used in the treatment of erectile dysfunction and peripheral vascular disorders such as Raynaud’s phenomenon. This compound works by blocking alpha-adrenergic receptors, leading to vasodilation and improved blood flow .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of moxisylyte hydrochloride involves several steps, starting with the preparation of the core phenol ether structure. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the esterification and quaternization steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Moxisylyte hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines and esters.

Scientific Research Applications

Moxisylyte hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Moxisylyte Hydrochloride

This compound is unique due to its specific application in the treatment of erectile dysfunction and its rapid onset of action. Unlike other alpha-1 adrenergic antagonists, it is also used for the short-term treatment of Raynaud’s phenomenon, making it a versatile compound in vascular medicine .

Properties

IUPAC Name

[4-[2-(dimethylamino)ethoxy]-2-methyl-5-propan-2-ylphenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-11(2)14-10-15(20-13(4)18)12(3)9-16(14)19-8-7-17(5)6/h9-11H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYMTAVOXVTQEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC(=O)C)C(C)C)OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023339
Record name Moxisylyte
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Molecular Weight

279.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

371ºC at 760 mmHg
Record name Moxisylyte
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Solubility

>47.4 ug/ml
Record name Moxisylyte
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Mechanism of Action

Moxisylyte is vasodilator that works as a specific alpha-adrenergic blocking agent. Its action is known to be competitive against norepinephrine without beta-receptor blocking, anti-angiotensin or anti-serotonin activity.
Record name Moxisylyte
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CAS No.

54-32-0, 964-52-3
Record name Moxisylyte
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Record name Moxisylyte [INN:BAN:DCF]
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Record name Moxisylyte hydrochoride
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Record name Moxisylyte
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Record name Moxisylyte
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Record name MOXISYLYTE
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Melting Point

145ºC
Record name Moxisylyte
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Moxisylyte hydrochloride, and how does it affect urethral pressure in women with urethral instability?

A1: this compound acts as a selective alpha-1 adrenoceptor blocking agent [, ]. Research suggests that it can significantly reduce both urethral pressure variations and static urethral pressures in women experiencing urethral instability []. While the exact mechanism within the urethra needs further investigation, this effect is likely linked to the relaxation of smooth muscle tissue in the urethra mediated by alpha-1 adrenoceptor blockade.

Q2: Beyond its use in urological contexts, what other therapeutic applications have been investigated for this compound?

A2: Due to its vasodilatory properties, this compound has been explored for its potential in treating conditions related to vascular insufficiency. Studies have investigated its efficacy in improving retinal circulation in patients with diabetes mellitus [, ], as well as its use in addressing vertigo associated with vertebrobasilar insufficiency [].

Q3: Have any studies investigated the potential for drug resistance or cross-resistance with this compound?

A3: To date, there is limited information available regarding the development of drug resistance or cross-resistance specifically related to this compound. Further research is needed to thoroughly understand these aspects of its long-term use.

Q4: What are the key areas where further research on this compound is warranted?

A4: Several areas require further investigation, including:

  • Conducting randomized, placebo-controlled trials to confirm its efficacy and safety in various applications [].
  • Elucidating its detailed pharmacokinetic and pharmacodynamic profile [, , ].

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